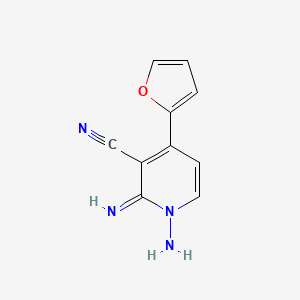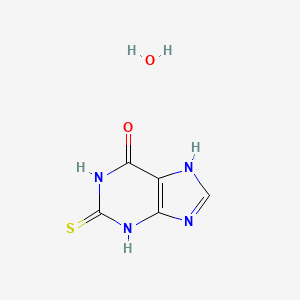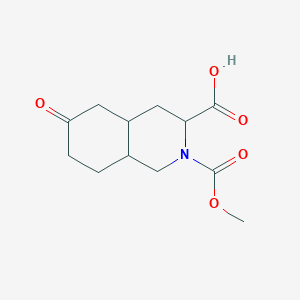
2-Methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C12H17NO5 and a molecular weight of 255.27 . It is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 445.6±45.0 °C, and its predicted density is 1.303±0.06 g/cm3 . The pKa, a measure of acid strength, is predicted to be 3.91±0.20 .Scientific Research Applications
Pharmaceutical Research
This compound is a heterocyclic building block used in pharmaceutical research. Its structure is significant due to the presence of the isoquinoline moiety, which is a core structure in many natural alkaloids and pharmaceuticals. It has potential applications in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders and pain management, owing to its structural similarity to known bioactive compounds .
Organic Synthesis
As an organic synthesis intermediate, this compound can be utilized to construct more complex molecules. Its reactive carboxylic acid group allows for the formation of amides, esters, and other derivatives, which can be further modified to create a diverse array of organic compounds. This versatility is crucial for developing new materials and chemicals with specific properties .
Catalysis
In catalysis, this compound could serve as a ligand or a chiral auxiliary, aiding in the development of asymmetric synthesis processes. Its chiral centers may provide the necessary stereochemical control required for the production of enantiomerically pure substances, which are important in the creation of certain pharmaceuticals .
Biological Studies
The compound’s structure is conducive to biological studies, particularly in understanding the interaction between small molecules and biological targets. It can be used as a scaffold for designing probes or inhibitors that can bind to enzymes or receptors, thus helping in the study of disease mechanisms and the discovery of new drug targets .
Material Science
In material science, derivatives of this compound could be used in the design of organic semiconductors or as part of supramolecular assemblies. The ability to fine-tune its electronic properties through chemical modification makes it a candidate for use in optoelectronic devices .
Analytical Chemistry
This compound can be employed as a standard or reference material in analytical chemistry, particularly in mass spectrometry, HPLC, and LC-MS. Its well-defined structure and properties allow for accurate calibration and method development in the quantification of complex mixtures .
Agricultural Chemistry
In agricultural chemistry, the compound’s derivatives could be explored for their potential as novel agrochemicals. Its structural complexity might offer unique interactions with biological systems in plants, providing new avenues for pest control and crop protection .
Environmental Science
Lastly, in environmental science, this compound could be studied for its biodegradation pathways and environmental fate. Understanding how such compounds break down in nature is essential for assessing their long-term impact on ecosystems and for the development of greener chemical processes .
properties
IUPAC Name |
2-methoxycarbonyl-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-18-12(17)13-6-7-2-3-9(14)4-8(7)5-10(13)11(15)16/h7-8,10H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICCPAMKOBPCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CCC(=O)CC2CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2982221.png)
![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982223.png)
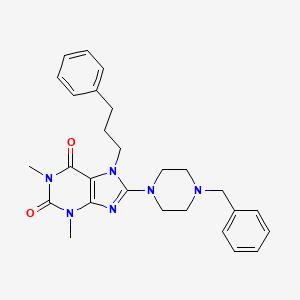
![6-(5-Morpholin-4-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2982226.png)
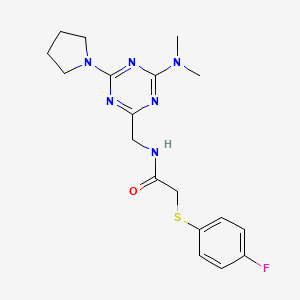
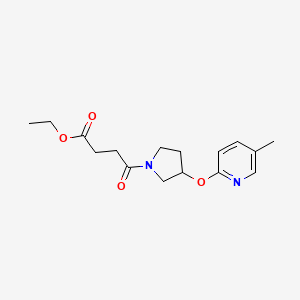
![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2982230.png)
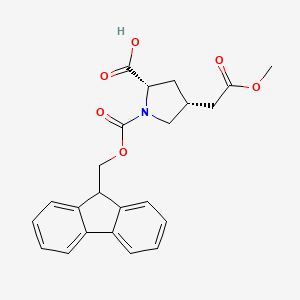


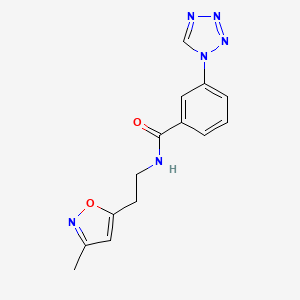
![ethyl 4-({[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2982238.png)
